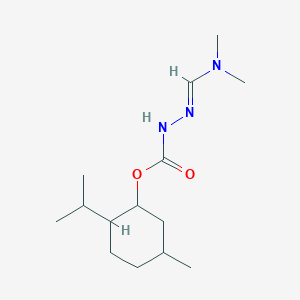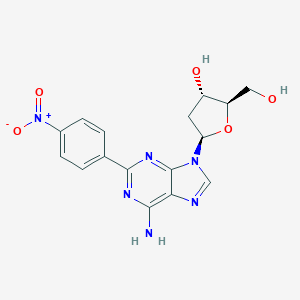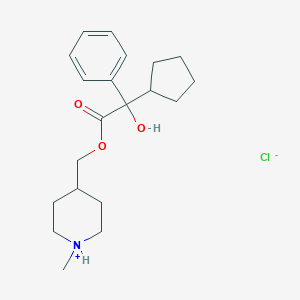
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-4-piperidinyl)methyl ester,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, a-cyclopentyl-a-hydroxy-,(1-methyl-4-piperidinyl)methyl ester, hydrochloride is a chemical compound that is commonly known as methadone hydrochloride. It is a synthetic opioid that is used in the treatment of opioid addiction and chronic pain management. Methadone is a Schedule II controlled substance in the United States and is highly regulated due to its potential for abuse and addiction. In
Wirkmechanismus
Methadone hydrochloride acts as a full agonist at the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. Methadone also has partial agonist activity at the delta-opioid receptor, which may contribute to its effectiveness in reducing opioid cravings. Methadone has a long half-life, which allows for once-daily dosing and steady-state plasma concentrations.
Biochemical and Physiological Effects:
Methadone hydrochloride has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. Methadone also has effects on the gastrointestinal and cardiovascular systems, including constipation and bradycardia. Methadone can also cause hormonal changes, including decreased testosterone levels in men and menstrual irregularities in women.
Vorteile Und Einschränkungen Für Laborexperimente
Methadone hydrochloride has several advantages for lab experiments, including its long half-life, which allows for steady-state plasma concentrations and consistent drug exposure. Methadone is also highly soluble in water, which makes it easy to administer to animals in experimental settings. However, methadone is a controlled substance and is subject to strict regulation, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on methadone hydrochloride, including exploring its effectiveness in treating chronic pain conditions, investigating its effects on the immune system, and developing new formulations that improve patient adherence and reduce the risk of diversion and abuse. Additionally, there is a need for further research on the long-term effects of methadone use, including its effects on cognitive function and quality of life.
Synthesemethoden
Methadone hydrochloride is synthesized from the precursor compound, 4-cyano-2-dimethylamino-4,4-diphenylbutane. The synthesis process involves several steps, including reduction, cyclization, and esterification. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Methadone hydrochloride has been extensively studied for its effectiveness in treating opioid addiction and chronic pain management. It is a long-acting opioid agonist that works by binding to the mu-opioid receptor in the brain and spinal cord. Methadone is effective in reducing opioid cravings and withdrawal symptoms, and it has been shown to improve patient outcomes in addiction treatment programs.
Eigenschaften
CAS-Nummer |
101710-86-5 |
|---|---|
Molekularformel |
C20H30ClNO3 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,16,18,23H,5-6,9-15H2,1H3;1H |
InChI-Schlüssel |
SCVMNXJBRXSTTD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl |
Kanonische SMILES |
C[NH+]1CCC(CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Synonyme |
(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl)methyl 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




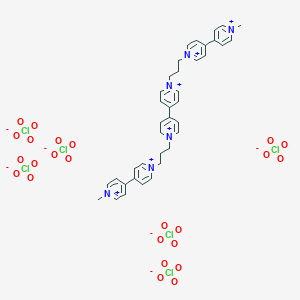


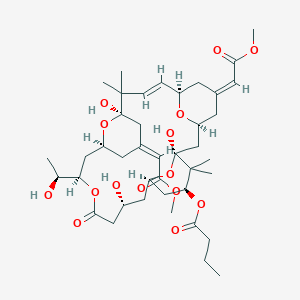
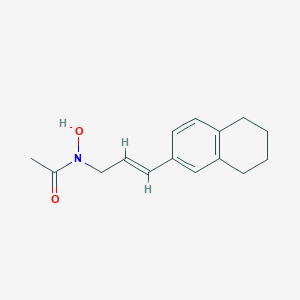
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)

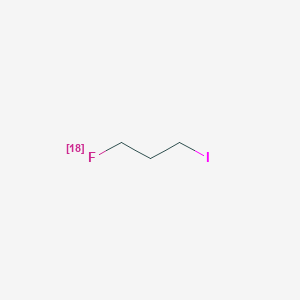

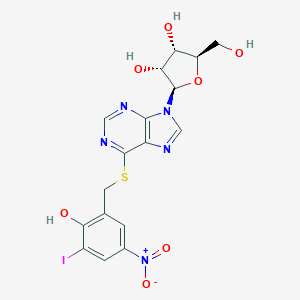
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
